2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide
Description
This compound is a quinazolinone-derived acetamide characterized by a 2-chlorobenzyl substituent at the N1 position of the quinazolin-2,4-dione core and a cyclohexyl acetamide moiety at the para position of the phenyl ring. Quinazolinones are known for their diverse pharmacological activities, including antiviral, anticonvulsant, and herbicidal properties . Structural analogs in the literature suggest that such modifications influence bioactivity and pharmacokinetics .
Properties
IUPAC Name |
2-[4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O3/c30-25-12-6-4-8-21(25)19-32-26-13-7-5-11-24(26)28(35)33(29(32)36)23-16-14-20(15-17-23)18-27(34)31-22-9-2-1-3-10-22/h4-8,11-17,22H,1-3,9-10,18-19H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVABNSHGAJZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazoline core substituted with a chlorobenzyl group and a cyclohexylacetamide moiety. The presence of the 2,4-dioxo functional groups in the quinazoline framework contributes to its biological activities. The structural formula can be represented as follows:
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 393.87 g/mol |
| Functional Groups | Dioxo, Quinazoline, Chlorobenzyl |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study, several quinazoline derivatives were tested against common pathogens. The results suggested that the compound exhibited moderate to strong activity against S. aureus , particularly when compared to standard antibiotics.
Anticancer Activity
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial in cancer cell proliferation and survival. Compounds structurally related to the target molecule have been shown to inhibit this pathway effectively.
- Inhibition of PI3K/Akt Pathway : The compound may induce apoptosis in cancer cells by repressing Akt and mTOR activities.
- Cell Cycle Arrest : Studies indicate that similar compounds can cause cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), leading to increased cell death.
Table 2: Biological Activities and Mechanisms
| Activity Type | Target Pathogen/Cell Line | Mechanism of Action |
|---|---|---|
| Antimicrobial | S. aureus | Disruption of cell wall synthesis |
| Anticancer | MCF-7, PC-3 | Inhibition of PI3K/Akt/mTOR pathway |
| Apoptosis Induction | Various cancer cells | Induction of cell cycle arrest |
Research Findings
A recent publication highlighted the synthesis and biological evaluation of various quinazoline derivatives, emphasizing their potential as lead compounds for drug development. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure.
Key Findings:
- Efficacy Against MRSA : Certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
- Structure-Activity Relationship : Variations in substituents significantly impacted antimicrobial potency, with halogenated phenyl groups enhancing activity due to increased lipophilicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
